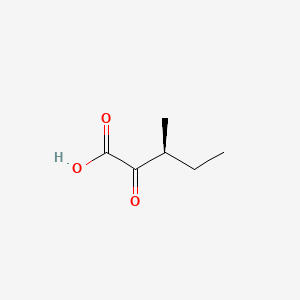

Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Übersicht

Beschreibung

- Structurally, it is a calcium salt of a complex formed between L-isoleucine (a branched-chain amino acid) and ketoglutarate (α-ketoglutarate) .

- This compound has applications in various fields due to its unique properties.

Alpha-Keto-isoleucine: is a compound with the chemical formula .

Vorbereitungsmethoden

- Die Syntheserouten für α-Keto-isoleucin beinhalten die Kombination von L-Isoleucin mit Ketoglutarat in Gegenwart von Calciumionen.

- Industrielle Produktionsmethoden können Fermentationsverfahren oder chemische Synthese umfassen.

Chemische Reaktionsanalyse

- α-Keto-isoleucin kann verschiedene Reaktionen eingehen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Stellen auftreten.

- Häufige Reagenzien sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Säure/Basen-Katalysatoren.

- Die gebildeten Hauptprodukte hängen von den Reaktionsbedingungen und Reaktanten ab.

Analyse Chemischer Reaktionen

- Alpha-Keto-isoleucine can undergo various reactions:

Oxidation: It may be oxidized under specific conditions.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions may occur at specific sites.

- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

- Major products formed depend on reaction conditions and reactants.

Wissenschaftliche Forschungsanwendungen

Chemie: α-Keto-isoleucin dient als Vorläufer in der organischen Synthese.

Biologie: Es spielt eine Rolle im Zellstoffwechsel und der Proteinsynthese.

Industrie: Es findet möglicherweise Anwendungen in der Pharmaindustrie, in Lebensmittelzusatzstoffen oder anderen Sektoren.

Wirkmechanismus

- Die Wirkungen von α-Keto-isoleucin werden wahrscheinlich durch seine Beteiligung an Stoffwechselwegen vermittelt.

- Es interagiert mit Enzymen, Rezeptoren oder Transportern und beeinflusst zelluläre Prozesse.

- Weitere Studien sind erforderlich, um seine genauen Mechanismen aufzuklären.

Wirkmechanismus

- Alpha-Keto-isoleucine’s effects are likely mediated through its involvement in metabolic pathways.

- It interacts with enzymes, receptors, or transporters, affecting cellular processes.

- Further studies are needed to elucidate its precise mechanisms.

Vergleich Mit ähnlichen Verbindungen

- α-Keto-isoleucin ist aufgrund seiner spezifischen Kombination aus L-Isoleucin und Ketoglutarat einzigartig.

- Ähnliche Verbindungen umfassen andere verzweigtkettige Keto-Säuren (z. B. α-Ketoisocaproat, α-Keto-β-methylvalerat und α-Ketoisovalerat) .

Eigenschaften

IUPAC Name |

(3S)-3-methyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYSWDUAOAHFM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179505 | |

| Record name | (3S)-3-Methyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

915.5 mg/mL | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24809-08-3 | |

| Record name | Alpha-Keto-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024809083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-3-Methyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-OXO-PENTANOIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQL9PAO004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the proposed preparation method for Alpha-Keto-isoleucine-calcium dihydrate described in the research?

A1: The research paper "" introduces a novel method for synthesizing Alpha-Keto-isoleucine-calcium dihydrate. This method utilizes a micro-negative pressure ring-opening reaction with Sec-butyl hydantoin as the starting material. The researchers claim this method offers several advantages over existing techniques, including:

Q2: What structural insights about Alpha-Keto-isoleucine are revealed through its interaction with a solute-binding protein?

A2: While the provided abstract "" does not provide specific details about the interaction, it highlights that a solute-binding protein from Anabaena variabilis ATCC 29413 can bind to (3S)-3-Methyl-2-oxopentanoic acid (Alpha-Keto-isoleucine). This suggests that Alpha-Keto-isoleucine possesses structural features complementary to the binding site of this protein. Further research on this interaction could shed light on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

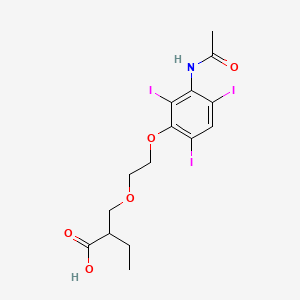

![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)

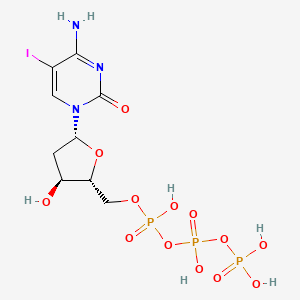

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1218742.png)

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-](/img/structure/B1218743.png)